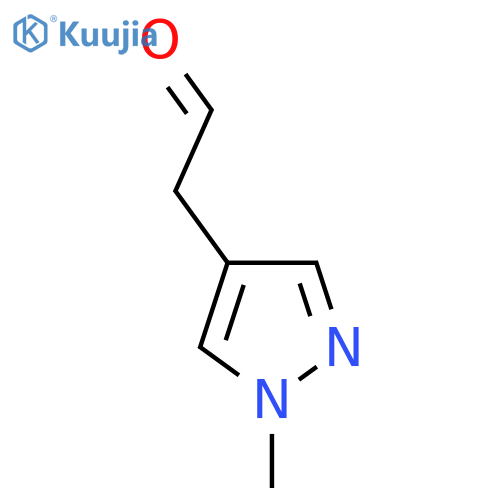Cas no 1187423-61-5 (2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)

1187423-61-5 structure
商品名:2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
CAS番号:1187423-61-5
MF:C6H8N2O
メガワット:124.1405210495
CID:5215916
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- AT33078
-
- インチ: 1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3
- InChIKey: QRKOIUXHXDIZPJ-UHFFFAOYSA-N
- ほほえんだ: O=CCC1C=NN(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 34.9
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-140683-1.0g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 1.0g |
$903.0 | 2023-02-15 | ||
| eNovation Chemicals LLC | Y1217355-5g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 5g |
$1295 | 2024-07-28 | |
| Enamine | EN300-140683-10.0g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 10.0g |
$2980.0 | 2023-02-15 | ||
| Enamine | EN300-140683-5000mg |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 5000mg |
$2369.0 | 2023-09-30 | ||
| eNovation Chemicals LLC | Y1217355-20g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 20g |
$2850 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1217355-5g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 5g |
$1295 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1217355-20g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 95% | 20g |
$2850 | 2025-02-27 | |
| Enamine | EN300-140683-2.5g |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 2.5g |
$1871.0 | 2023-02-15 | ||
| Enamine | EN300-140683-2500mg |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 2500mg |
$1871.0 | 2023-09-30 | ||
| Enamine | EN300-140683-10000mg |
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde |
1187423-61-5 | 10000mg |
$2980.0 | 2023-09-30 |
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1187423-61-5 (2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1187423-61-5)2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde

清らかである:99%
はかる:1g
価格 ($):1738.0